molecular formula C8H14N3O2+ B12357241 1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione

1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione

Cat. No.: B12357241
M. Wt: 184.22 g/mol
InChI Key: MZPRAJBKULYWLE-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione is a heterocyclic compound with a pyrimidine ring structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione typically involves the reaction of 1,3-dimethylbarbituric acid with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature conditions ranging from 0°C to 78°C. The reaction yields the desired compound with varying efficiencies depending on the specific conditions used .

Industrial Production Methods

Industrial production of this compound often involves scalable solvent-free reactions to ensure high yields and cost-effectiveness. The use of alternative starting materials, such as diketene, has also been explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects are believed to be mediated through the modulation of neurotransmitter systems, particularly by inhibiting excitatory neurotransmission . The compound may also interact with ion channels and receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions while exhibiting significant pharmacological effects makes it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C8H14N3O2+

Molecular Weight

184.22 g/mol

IUPAC Name

1,3-dimethyl-5-(methylaminomethyl)-5H-pyrimidin-1-ium-2,4-dione

InChI

InChI=1S/C8H14N3O2/c1-9-4-6-5-10(2)8(13)11(3)7(6)12/h5-6,9H,4H2,1-3H3/q+1

InChI Key

MZPRAJBKULYWLE-UHFFFAOYSA-N

Canonical SMILES

CNCC1C=[N+](C(=O)N(C1=O)C)C

Origin of Product

United States

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